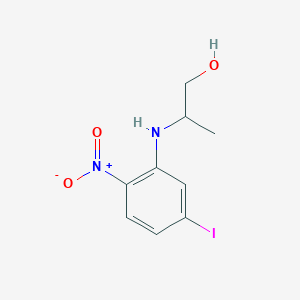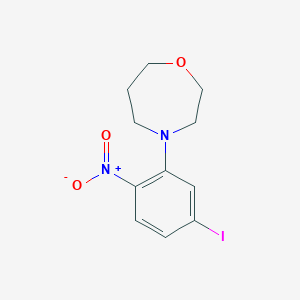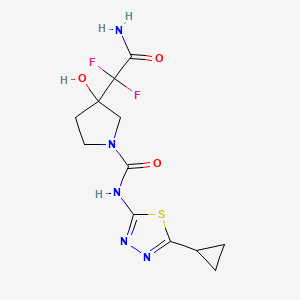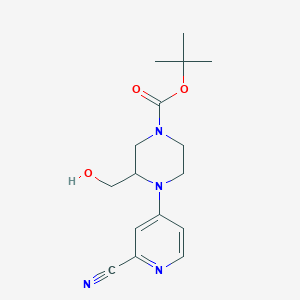
2-(5-Iodo-2-nitroanilino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Iodo-2-nitroanilino)propan-1-ol is an organic compound with the molecular formula C9H11IN2O3 It is a derivative of aniline, featuring an iodine atom and a nitro group attached to the benzene ring, along with a propanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodo-2-nitroanilino)propan-1-ol typically involves the nitration of 2-iodoaniline followed by a reduction process. The nitration step introduces the nitro group at the ortho position relative to the iodine atom. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-iodo-5-nitroaniline is then subjected to a reduction reaction using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Iodo-2-nitroanilino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a palladium or copper catalyst.
Major Products Formed
Oxidation: Formation of 2-(5-iodo-2-nitroanilino)propanone.
Reduction: Formation of 2-(5-iodo-2-aminoanilino)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Iodo-2-nitroanilino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(5-Iodo-2-nitroanilino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-5-nitroaniline: Similar structure but lacks the propanol side chain.
2-(5-Iodo-2-aminoanilino)propan-1-ol: Similar structure but with an amino group instead of a nitro group.
2-(5-Chloro-2-nitroanilino)propan-1-ol: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
2-(5-Iodo-2-nitroanilino)propan-1-ol is unique due to the presence of both an iodine atom and a nitro group on the benzene ring, along with a propanol side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-(5-iodo-2-nitroanilino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O3/c1-6(5-13)11-8-4-7(10)2-3-9(8)12(14)15/h2-4,6,11,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUSFYWPJVRINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=CC(=C1)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3-[(thiadiazol-5-ylcarbamoylamino)methyl]piperazine-1-carboxylate](/img/structure/B7406727.png)
![2-[1-(2-Chloro-4-nitrophenyl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetamide](/img/structure/B7406733.png)
![benzyl N-[(2S)-1-[cyanomethyl(prop-2-ynyl)sulfamoyl]propan-2-yl]carbamate](/img/structure/B7406739.png)
![Methyl 4-hydroxy-3-[[2-methylsulfonylethyl(propan-2-yl)amino]methyl]benzoate](/img/structure/B7406759.png)
![(2S)-2-[1-(2-hydroxyphenyl)propan-2-ylamino]-N,N-dimethylpropanamide](/img/structure/B7406764.png)
![Tert-butyl 3-hydroxy-3-[1-[(2-methylphenyl)carbamoylamino]ethyl]azetidine-1-carboxylate](/img/structure/B7406768.png)
![Tert-butyl 3-hydroxy-3-[1-[(2-methylpyrazol-3-yl)carbamoylamino]ethyl]azetidine-1-carboxylate](/img/structure/B7406771.png)
![Tert-butyl 3-hydroxy-3-[1-(thiadiazol-5-ylcarbamoylamino)ethyl]azetidine-1-carboxylate](/img/structure/B7406778.png)
![Tert-butyl 3-hydroxy-3-[1-(pyrimidin-4-ylcarbamoylamino)ethyl]azetidine-1-carboxylate](/img/structure/B7406781.png)

![3-[(2R)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7406798.png)
![1-(4,5-Dihydro-1,2-oxazol-3-ylmethyl)-3-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7406817.png)


